![molecular formula C25H27N5O3 B2835305 4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one CAS No. 1219902-38-1](/img/structure/B2835305.png)
4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired stereochemistry and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in three-dimensional space, which can be analyzed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the oxadiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry or determined experimentally .Aplicaciones Científicas De Investigación
Anticancer and Antiangiogenic Activities
Compounds with structures incorporating elements like oxadiazole and piperazine have been investigated for their potential anticancer and antiangiogenic effects. For example, novel thioxothiazolidin-4-one derivatives showed significant reduction in tumor volume and cell number in mouse models, indicating possible anticancer therapy applications with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Antimicrobial Activities
Research on compounds featuring oxadiazole and piperazine moieties has also highlighted their antimicrobial potential. For instance, N-Mannich bases of 1,3,4-oxadiazole derivatives displayed broad-spectrum antibacterial activities against pathogenic bacteria and were effective against yeast-like pathogenic fungus Candida albicans. These compounds showed promising anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).
Anti-inflammatory Activities
Additionally, derivatives have been synthesized for evaluating their anti-inflammatory activities. Compounds with oxadiazole and piperazine structures have demonstrated significant anti-inflammatory effects in studies, suggesting potential for development as anti-inflammatory agents (Koksal et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase . This inhibition can occur through competitive and non-competitive mechanisms .
Biochemical Pathways
For instance, acetylcholinesterase inhibitors can modulate acetylcholine levels, enhancing cognition functions .
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to display moderate inhibitory activities in vitro .
Action Environment
The synthesis of similar compounds has been found to be influenced by factors such as temperature and ph .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[5-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-18(31)19-7-9-21(10-8-19)29-13-11-28(12-14-29)17-23-26-25(27-33-23)20-15-24(32)30(16-20)22-5-3-2-4-6-22/h2-10,20H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABCMOUDDHVTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2835222.png)
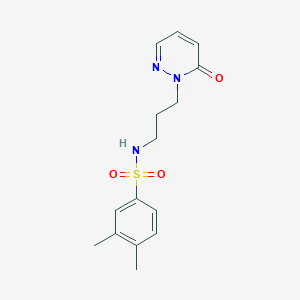
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2835225.png)
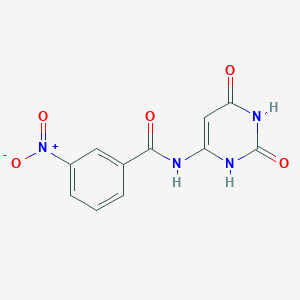
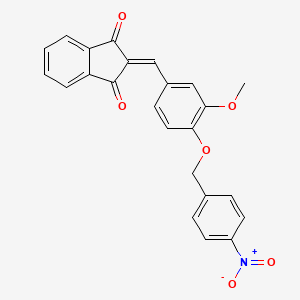
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid](/img/structure/B2835232.png)
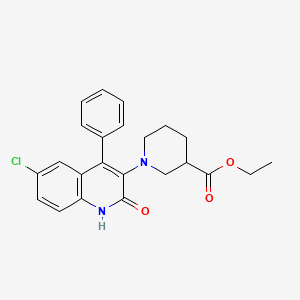
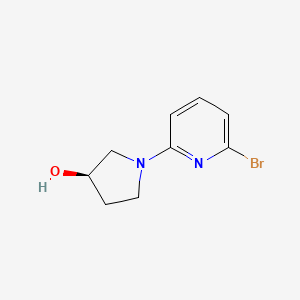
![N-(furan-2-ylmethyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2835235.png)
![3-[[(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2835237.png)

![3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2835242.png)
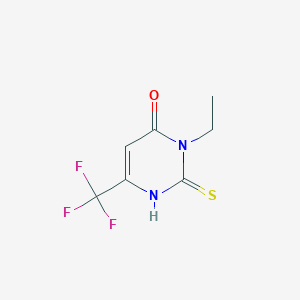
![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2835244.png)
